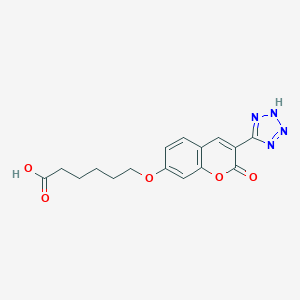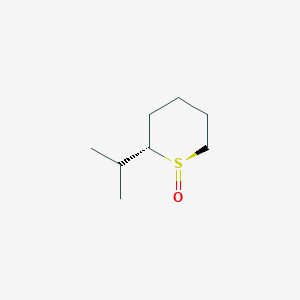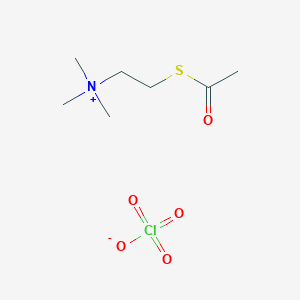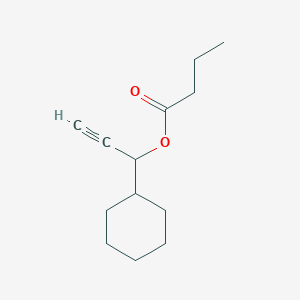![molecular formula C19H25BrN8O13P2 B010261 [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate CAS No. 104576-80-9](/img/structure/B10261.png)
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) is a synthetic polymer composed of alternating units of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) typically involves the polymerization of monomeric units of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate. The reaction conditions often require the use of specific catalysts and solvents to facilitate the polymerization process. The exact conditions, such as temperature, pressure, and reaction time, can vary depending on the desired molecular weight and properties of the final polymer.
Industrial Production Methods
In an industrial setting, the production of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) may involve large-scale polymerization reactors. These reactors are designed to maintain precise control over reaction conditions to ensure consistent quality and yield of the polymer. The process may also include purification steps to remove any unreacted monomers or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups, resulting in modified polymers with enhanced properties.
Wissenschaftliche Forschungsanwendungen
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) has a wide range of applications in scientific research:
Chemistry: The polymer’s unique structure makes it a valuable material for studying polymerization mechanisms and developing new synthetic methodologies.
Biology: In biological research, the polymer can be used as a model system for studying nucleic acid interactions and as a tool for gene delivery.
Medicine: The polymer’s potential for drug delivery and its ability to interact with biological molecules make it a promising candidate for therapeutic applications.
Industry: In industrial applications, the polymer can be used in the development of advanced materials with specific properties, such as enhanced strength or conductivity.
Wirkmechanismus
The mechanism by which poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) exerts its effects involves its interaction with various molecular targets. The polymer can bind to nucleic acids, proteins, and other biomolecules, influencing their structure and function. The pathways involved in these interactions depend on the specific application and the molecular targets of interest.
Vergleich Mit ähnlichen Verbindungen
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) can be compared with other similar compounds, such as:
Poly(adenylate-uridylate): This polymer lacks the amino and bromo substituents, resulting in different properties and reactivity.
Poly(2-aminodeoxyadenylate-uridylate): This polymer contains the amino group but lacks the bromo substituent, leading to variations in its interactions and applications.
Poly(adenylate-5-bromodeoxyuridylate):
The uniqueness of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) lies in its combination of amino and bromo substituents, which confer distinct properties and reactivity compared to other similar polymers.
Eigenschaften
CAS-Nummer |
104576-80-9 |
|---|---|
Molekularformel |
C19H25BrN8O13P2 |
Molekulargewicht |
715.3 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25BrN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
CVMVPEWQQYHVAR-LSUSWQKBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
| 104576-80-9 | |
Synonyme |
PADA-5-BDU poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




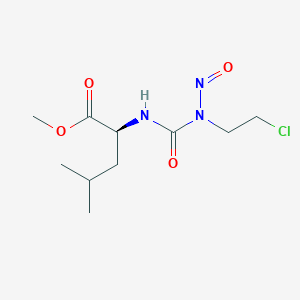

![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
